molecular formula C5H7ClN2O4S B3278236 (4-Methyl-2,5-dioxoimidazolidin-4-yl)methanesulfonyl chloride CAS No. 674348-00-6

(4-Methyl-2,5-dioxoimidazolidin-4-yl)methanesulfonyl chloride

Cat. No.: B3278236
CAS No.: 674348-00-6
M. Wt: 226.64 g/mol
InChI Key: GXBXYLVXNQXXNV-UHFFFAOYSA-N
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Description

(4-Methyl-2,5-dioxoimidazolidin-4-yl)methanesulfonyl chloride: is a chemical compound with the molecular formula C5H7ClN2O4S and a molecular weight of 226.64 g/mol. This compound is known for its unique structure and reactivity, making it a valuable reagent in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-methyl-2,5-dioxoimidazolidin-4-ylamine with methanesulfonyl chloride under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base to neutralize the by-products.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process may include the use of continuous flow reactors and advanced purification techniques to achieve high purity levels.

Chemical Reactions Analysis

(4-Methyl-2,5-dioxoimidazolidin-4-yl)methanesulfonyl chloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: It can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents, are employed.

Major Products Formed:

  • Oxidation: Higher oxidation state derivatives.

  • Reduction: Reduced analogs.

  • Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

This compound finds applications in various fields, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Employed in biochemical studies to understand enzyme mechanisms and interactions.

  • Medicine: Investigated for potential therapeutic uses, such as in drug discovery and development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-Methyl-2,5-dioxoimidazolidin-4-yl)methanesulfonyl chloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The compound can act as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

(4-Methyl-2,5-dioxoimidazolidin-4-yl)methanesulfonyl chloride: is unique due to its specific structure and reactivity. Similar compounds include:

  • (4-Methyl-2,5-dioxoimidazolidin-4-yl)methanesulfonic acid

  • (4-Methyl-2,5-dioxoimidazolidin-4-yl)methanol

  • (4-Methyl-2,5-dioxoimidazolidin-4-yl)amine

These compounds share the imidazolidin-4-yl core but differ in their functional groups, leading to different reactivity and applications.

Properties

IUPAC Name

(4-methyl-2,5-dioxoimidazolidin-4-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O4S/c1-5(2-13(6,11)12)3(9)7-4(10)8-5/h2H2,1H3,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBXYLVXNQXXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methyl-2,5-dioxoimidazolidin-4-yl)methanesulfonyl chloride
Reactant of Route 2
(4-Methyl-2,5-dioxoimidazolidin-4-yl)methanesulfonyl chloride
Reactant of Route 3
(4-Methyl-2,5-dioxoimidazolidin-4-yl)methanesulfonyl chloride
Reactant of Route 4
(4-Methyl-2,5-dioxoimidazolidin-4-yl)methanesulfonyl chloride
Reactant of Route 5
(4-Methyl-2,5-dioxoimidazolidin-4-yl)methanesulfonyl chloride
Reactant of Route 6
(4-Methyl-2,5-dioxoimidazolidin-4-yl)methanesulfonyl chloride

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